molecular formula C16H24N2O3 B2923348 2-(3-methoxyphenoxy)-N-[(1-methylpiperidin-4-yl)methyl]acetamide CAS No. 953961-35-8

2-(3-methoxyphenoxy)-N-[(1-methylpiperidin-4-yl)methyl]acetamide

Cat. No.: B2923348
CAS No.: 953961-35-8
M. Wt: 292.379
InChI Key: UEULGCQNWXZOBZ-UHFFFAOYSA-N
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Description

2-(3-Methoxyphenoxy)-N-[(1-methylpiperidin-4-yl)methyl]acetamide is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a methoxyphenoxy group and a piperidinylmethyl group attached to an acetamide backbone. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-methoxyphenoxy)-N-[(1-methylpiperidin-4-yl)methyl]acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Methoxyphenoxy Intermediate: The reaction begins with the methoxylation of phenol to form 3-methoxyphenol.

    Coupling with Acetamide: The 3-methoxyphenol is then reacted with chloroacetyl chloride to form 2-(3-methoxyphenoxy)acetamide.

    Introduction of the Piperidinylmethyl Group: The final step involves the reaction of 2-(3-methoxyphenoxy)acetamide with 1-methylpiperidine in the presence of a suitable base to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3-Methoxyphenoxy)-N-[(1-methylpiperidin-4-yl)methyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the acetamide can be reduced to form an amine.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Substitution reactions can be carried out using reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines).

Major Products Formed

    Oxidation: Formation of 2-(3-hydroxyphenoxy)-N-[(1-methylpiperidin-4-yl)methyl]acetamide.

    Reduction: Formation of 2-(3-methoxyphenoxy)-N-[(1-methylpiperidin-4-yl)methyl]ethylamine.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-(3-Methoxyphenoxy)-N-[(1-methylpiperidin-4-yl)methyl]acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-methoxyphenoxy)-N-[(1-methylpiperidin-4-yl)methyl]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and ion channels. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, leading to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

    2-(3-Methoxyphenoxy)-N-[(1-methylpiperidin-4-yl)methyl]propanamide: Similar structure with a propanamide backbone.

    2-(3-Methoxyphenoxy)-N-[(1-methylpiperidin-4-yl)methyl]butyramide: Similar structure with a butyramide backbone.

Uniqueness

2-(3-Methoxyphenoxy)-N-[(1-methylpiperidin-4-yl)methyl]acetamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. Its methoxyphenoxy group provides specific reactivity, while the piperidinylmethyl group enhances its interaction with biological targets.

Properties

IUPAC Name

2-(3-methoxyphenoxy)-N-[(1-methylpiperidin-4-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O3/c1-18-8-6-13(7-9-18)11-17-16(19)12-21-15-5-3-4-14(10-15)20-2/h3-5,10,13H,6-9,11-12H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEULGCQNWXZOBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)CNC(=O)COC2=CC=CC(=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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